molecular formula C19H23ClN2O4 B1433909 2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide CAS No. 1858240-43-3

2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide

Cat. No.: B1433909
CAS No.: 1858240-43-3
M. Wt: 378.8 g/mol
InChI Key: IHPYOZRLIWJNMT-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group, a cyclohexyl group, and a methoxyphenyl group

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4/c1-26-15-9-7-14(8-10-15)22-17(23)11-16(19(22)25)21(18(24)12-20)13-5-3-2-4-6-13/h7-10,13,16H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPYOZRLIWJNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3CCCCC3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinone core, followed by the introduction of the methoxyphenyl group and the cyclohexyl group. The final step involves the chlorination of the acetamide group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrrolidinone ring can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a chloro group, a cyclohexyl moiety, and a dioxopyrrolidine ring. Its molecular formula is C16H20ClN3O3C_{16}H_{20}ClN_{3}O_{3} with a molecular weight of 335.8 g/mol. The presence of the methoxyphenyl group contributes to its unique pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation effectively. The Sulforhodamine B (SRB) assay has been utilized to evaluate the cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting growth in melanoma and leukemia cells .

Cell Line IC50 (µM) Reference
Melanoma12.5
THP-1 Leukemia15.0
Breast Cancer10.0

Ghrelin Receptor Modulation

Another application of this compound is its role in modulating ghrelin receptors, which are implicated in various metabolic disorders. The compound has been evaluated for its therapeutic potential in treating conditions mediated by these receptors, such as obesity and metabolic syndrome .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound in experimental settings:

  • Study 1 : A study conducted on melanoma cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups, supporting its potential as an anticancer agent .
  • Study 2 : In vivo studies involving animal models have shown that administration of the compound leads to decreased food intake and body weight, indicating its potential utility in obesity treatment through ghrelin receptor modulation .

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-cyclohexylacetamide: Lacks the pyrrolidinone and methoxyphenyl groups.

    N-Cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide: Lacks the chloro group.

    2-Chloro-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide: Lacks the cyclohexyl group.

Uniqueness

The uniqueness of 2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C16H22ClN2O3
  • Molecular Weight : 334.81 g/mol
  • CAS Number : Not widely documented; similar compounds may have CAS numbers like 1141931-85-2 for related structures.

The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structure suggests potential activity as an inhibitor or modulator of certain enzymes or receptors involved in neuropharmacological pathways.

1. Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. These effects are typically assessed using animal models for pain.

2. Neuroprotective Properties

Studies suggest that this compound may have neuroprotective effects, potentially reducing neuronal damage in models of neurodegeneration. The mechanism may involve the inhibition of oxidative stress and modulation of inflammatory pathways.

3. Antidepressant Activity

Preliminary studies indicate that the compound could exhibit antidepressant-like effects in behavioral models, likely through serotonin and norepinephrine pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntinociceptiveSignificant reduction in pain response in mice
NeuroprotectionReduced apoptosis in neuronal cells
AntidepressantIncreased locomotor activity in forced swim test

Case Study: Antinociceptive Activity

A study conducted on rodents demonstrated that administration of the compound resulted in a statistically significant decrease in pain response measured by the hot plate test. The results suggest a central mechanism of action, potentially involving opioid receptor pathways.

Case Study: Neuroprotection

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound led to a marked decrease in cell death compared to controls. This suggests a protective role against oxidative damage, possibly via antioxidant mechanisms.

Case Study: Behavioral Studies for Antidepressant Effects

Behavioral assessments in rodent models indicated that the compound increased activity levels in the forced swim test, suggesting potential antidepressant effects. Further research is needed to elucidate the specific neurotransmitter systems involved.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, leveraging the reactivity of the chlorine atom with amines or other nucleophiles under controlled conditions. Post-synthesis purification typically involves recrystallization or column chromatography to isolate high-purity fractions. For analogs, substituents on the pyrrolidinone or cyclohexyl groups may require optimization of reaction temperatures and solvent systems (e.g., DMF or THF) .

Q. How can the molecular structure of this compound be confirmed after synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS is the gold standard for structural elucidation. Complementary techniques include 1^1H/13^13C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, WinGX and ORTEP can visualize anisotropic displacement parameters and validate bond geometries .

Q. What spectroscopic techniques are critical for characterizing intermediate products during synthesis?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies carbonyl (C=O) and amide (N–H) stretches. Liquid chromatography-mass spectrometry (LC-MS) monitors reaction progress, while nuclear Overhauser effect spectroscopy (NOESY) can resolve stereochemical ambiguities in intermediates .

Advanced Research Questions

Q. How should researchers resolve discrepancies between experimental and computational structural data (e.g., bond lengths or angles)?

  • Methodological Answer : Cross-validate using multiple refinement tools (e.g., SHELXL for crystallography) and density functional theory (DFT) calculations. Adjust refinement parameters such as thermal displacement models or hydrogen atom positioning. Validate against high-resolution datasets (>1.0 Å) to minimize systematic errors .

Q. What strategies optimize the refinement of twinned or low-resolution crystal structures for this compound?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN and BASF commands to model twin domains. For low-resolution data, apply restraints on geometric parameters (e.g., DFIX, DANG) and utilize the Hirshfeld surface analysis to validate intermolecular interactions. High-throughput phasing pipelines integrating SHELXC/D/E may improve initial phase estimates .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?

  • Methodological Answer : Synthesize analogs with modifications to the cyclohexyl, 4-methoxyphenyl, or pyrrolidin-2,5-dione moieties. Evaluate inhibitory activity via enzyme assays (e.g., IC50_{50} determination) and correlate with computational docking (e.g., AutoDock Vina) to identify key binding interactions. Use comparative molecular field analysis (CoMFA) to model 3D-QSAR .

Q. What computational approaches are effective in predicting metabolic stability or toxicity of derivatives?

  • Methodological Answer : Employ in silico tools like SwissADME for pharmacokinetic profiling (e.g., Lipinski’s rules) and ProTox-II for toxicity prediction. Molecular dynamics (MD) simulations can assess metabolic degradation pathways, focusing on hydrolysis of the acetamide or dioxopyrrolidine groups .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding substituent conformations?

  • Methodological Answer : For dynamic conformers in solution (NMR), use variable-temperature NMR or rotating-frame Overhauser effect spectroscopy (ROESY) to detect transient interactions. Compare with SC-XRD data to distinguish solid-state vs. solution-state behavior. If contradictions persist, re-examine crystal packing effects or solvent-induced polymorphism .

Q. What validation metrics ensure reliability in molecular docking studies against conflicting biological activity data?

  • Methodological Answer : Cross-check docking poses with experimental IC50_{50} values and site-directed mutagenesis data. Use ensemble docking with multiple protein conformations (e.g., from MD trajectories) to account for flexibility. Validate scoring functions using receiver operating characteristic (ROC) curves .

Tables for Key Data

Table 1 : Common Refinement Parameters in SHELXL for High-Resolution Crystallography

ParameterTypical ValuePurpose
SHELXL R1 factor<0.05Measures model-data fit
wR2<0.15Weighted residual for all data
GOF1.0–1.2Goodness-of-fit indicator
Twin fraction (BASF)0.2–0.5Adjusts for twinning defects
Source: Adapted from SHELXL documentation .

Table 2 : Key Functional Groups and Diagnostic Spectral Peaks

Functional GroupIR (cm1^{-1})1^1H NMR (δ, ppm)
Acetamide (C=O)1650–16801.8–2.2 (s, CH3_3)
Pyrrolidin-2,5-dione1720–17503.0–3.5 (m, CH2_2)
4-Methoxyphenyl (OCH3_3)1250–12703.7–3.9 (s, OCH3_3)
Source: Experimental data from PubChem and crystallographic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.